ethyl 1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxylate, also known as HOCPCA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. HOCPCA is a synthetic derivative of the natural compound, salvinorin A, which is found in the plant Salvia divinorum. In
Mecanismo De Acción
Ethyl 1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxylate acts as a selective and potent agonist at the kappa opioid receptor, which is located in the central and peripheral nervous systems. Activation of the kappa opioid receptor by ethyl 1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxylate results in a decrease in pain sensation and may also have antidepressant and anxiolytic effects. ethyl 1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxylate has also been shown to modulate the release of neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and addiction.
Biochemical and Physiological Effects:
ethyl 1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxylate has been shown to have a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and modulation of neurotransmitter release. It has also been shown to have potential as a treatment for addiction, particularly to opioids. However, further research is needed to fully understand the biochemical and physiological effects of ethyl 1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxylate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of ethyl 1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxylate in lab experiments is its high potency and selectivity for the kappa opioid receptor, which allows for precise targeting of this receptor. However, ethyl 1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxylate is a synthetic compound and may not fully replicate the effects of natural compounds. Additionally, the synthesis of ethyl 1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxylate can be complex and may require specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on ethyl 1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxylate. One area of interest is the potential use of ethyl 1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxylate as a treatment for addiction, particularly to opioids. Another area of interest is the development of ethyl 1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxylate analogs with improved pharmacokinetic properties and selectivity for the kappa opioid receptor. Further research is also needed to fully understand the biochemical and physiological effects of ethyl 1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxylate and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of ethyl 1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxylate involves several steps, including the protection of the hydroxyl group on the benzene ring, the introduction of a piperidine group, and the deprotection of the hydroxyl group. The final product is obtained through esterification of the carboxylic acid group with ethyl alcohol. The synthesis of ethyl 1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxylate has been described in detail in various scientific publications.
Aplicaciones Científicas De Investigación
Ethyl 1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxylate has been studied for its potential therapeutic properties, particularly in the treatment of addiction and pain. It has been shown to have a high affinity for the kappa opioid receptor, which is involved in the regulation of pain, mood, and addiction. ethyl 1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxylate has also been shown to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases.
Propiedades
IUPAC Name |
ethyl 1-[(4-hydroxy-3-methoxyphenyl)methyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-3-21-16(19)13-5-4-8-17(11-13)10-12-6-7-14(18)15(9-12)20-2/h6-7,9,13,18H,3-5,8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJPNHPIGQEPCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CC(=C(C=C2)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[(4-hydroxy-3-methoxyphenyl)methyl]piperidine-3-carboxylate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.